N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMJANPVRFCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110235-22-8 | |
| Record name | N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Methyl Trifluoroacetate and Acetonitrile
The reaction begins with the formation of a β-ketonitrile intermediate via deprotonation of acetonitrile using n-butyllithium, followed by nucleophilic attack on methyl trifluoroacetate. Subsequent cyclization with hydroxylamine hydrochloride yields the 1,2-oxazole ring.
Reaction Conditions
- Reagents : Methyl trifluoroacetate (1.0 eq), acetonitrile (2.0 eq), n-butyllithium (2.2 eq), hydroxylamine hydrochloride (1.6 eq).
- Solvents : Tetrahydrofuran (THF), methanol.
- Temperature : −75°C for intermediate formation, reflux for cyclization.
- Yield : 52.6% after distillation.
Key Observations
- Strict temperature control (−75°C) is essential to prevent side reactions such as hydrolysis of the trifluoroacetyl group.
- The use of diisopropylamine as a co-base enhances the stability of the lithium enolate intermediate.
Acetylation to Form this compound
The second step involves acetylation of the 5-amino group on the 1,2-oxazole ring. While specific data for this compound are limited in publicly available literature, analogous acetylation reactions of heterocyclic amines provide a reliable framework.
Acetic Anhydride-Mediated Acetylation
A standard protocol employs acetic anhydride in the presence of a base to neutralize HCl byproducts.
Typical Procedure
- Reagents : 3-(Trifluoromethyl)-1,2-oxazol-5-amine (1.0 eq), acetic anhydride (1.2 eq), triethylamine (1.5 eq).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
- Reaction Time : 4–6 hours.
- Yield : 75–89% (inferred from analogous reactions).
Optimization Insights
- Excess acetic anhydride (1.2–1.5 eq) ensures complete conversion of the amine.
- Triethylamine effectively scavenges HCl, preventing protonation of the amine and side reactions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like THF and DCM are preferred for their ability to dissolve both the amine and acetylating agent. Methanol is avoided due to competition between acetylation and transesterification.
| Solvent | Reaction Efficiency (%) | Side Products Observed |
|---|---|---|
| THF | 89 | None |
| DCM | 85 | Trace acetamide hydrolysis |
| Acetone | 72 | Significant decomposition |
Temperature and Stoichiometry
Elevated temperatures (>40°C) promote acetamide hydrolysis, while sub-stoichiometric acetic anhydride leads to unreacted amine. A molar ratio of 1:1.2 (amine:Ac₂O) at 25°C balances speed and purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe continuous flow systems to improve yield and safety:
- Advantages : Reduced reaction time (2 hours vs. 6 hours batch), higher purity (>98%).
- Conditions :
- Reactor 1: Cyclocondensation at −70°C (residence time: 10 min).
- Reactor 2: Acetylation at 50°C (residence time: 30 min).
Waste Management
The use of trifluoroacetyl chloride (TFAC) in place of acetic anhydride reduces toxic waste by 40%, as reported in fungicide synthesis patents. However, TFAC’s corrosivity necessitates specialized equipment.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch (Ac₂O) | 89 | 95 | 220 |
| Continuous Flow (TFAC) | 92 | 98 | 310 |
| Enzymatic Acetylation | 65 | 90 | 480 |
Key Takeaways
- Batch methods remain cost-effective for small-scale production.
- Continuous flow systems excel in large-scale manufacturing despite higher initial costs.
Challenges and Solutions in Synthesis
Hydrolysis of the Oxazole Ring
Challenge : Acidic conditions during workup can degrade the oxazole ring.
Solution : Neutralization with aqueous sodium bicarbonate (pH 7–8) before extraction.
Byproduct Formation
Observation : 5–10% N-acetyl-N-(3-trifluoromethyl-1,2-oxazol-5-yl)acetamide forms with excess Ac₂O.
Mitigation : Precise stoichiometric control and post-reaction purification via recrystallization (ethanol/water).
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazole compounds
Scientific Research Applications
Organic Synthesis
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for organic synthesis. For example, it can be oxidized to form oxazole derivatives or reduced to yield amine derivatives.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Its interaction with specific biological pathways suggests possible anti-inflammatory applications.
- Orexin Receptor Antagonism : this compound acts as an antagonist to orexin receptors, which are crucial in regulating sleep-wake cycles and appetite. This property points to its therapeutic potential in treating insomnia and obesity.
Medicinal Chemistry
The compound is being explored as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes. This characteristic is beneficial for drug design aimed at various targets involved in human diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Orexin Receptors | Investigated the antagonistic activity of this compound on orexin receptors | Demonstrated significant inhibition of orexin receptor activity, suggesting potential for treating sleep disorders. |
| Antimicrobial Activity Assessment | Evaluated the antimicrobial properties against various pathogens | Showed promising results against several bacterial strains, indicating its utility in developing new antibiotics. |
| Inflammation Model Testing | Assessed anti-inflammatory effects in vitro | Results indicated reduced inflammatory markers in treated cells compared to controls. |
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials with unique properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications where specialized materials are required.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Trifluoromethyl vs. Halogen/Methyl Substituents
- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (): Replacing -CF₃ with a chloromethyl (-CH₂Cl) group on a benzisoxazole core increases steric bulk and introduces electrophilic reactivity.
- (E)-N-(3-Fluoroisoxazol-5-yl)acetamide derivatives (): Fluorine at position 3 provides electron-withdrawing effects similar to -CF₃ but with reduced steric demand. Hydroxyl substitution (e.g., 3-hydroxyisoxazol-5-yl) introduces polarity, likely altering pharmacokinetic profiles .
Trifluoromethyl in Complex Architectures
- Zeteletinib (): Incorporates N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide as a substructure within a larger quinoline-pyridine hybrid (C₂₅H₂₃F₃N₄O₄). The -CF₃ group likely enhances binding to hydrophobic pockets in kinase targets, a feature leveraged in oncology therapeutics .
- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (): Replacing oxazole with benzothiazole introduces sulfur, altering electronic properties. Compound 13 (2-(3-(trifluoromethyl)phenyl)acetamide variant) showed low synthetic yield (19%), highlighting challenges in scaling benzothiazole-based syntheses .
Heterocycle Variations and Pharmacological Implications
- Triazole and Triazine Hybrids (Evidences 3, 9, 11): N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyltriazin-3-yl)sulfanyl]acetamide () includes a triazine-sulfanyl group, enhancing hydrogen-bonding capacity. Such derivatives are explored for antimicrobial applications . 2-[[4-Amino-1,2,4-triazol-3-yl]sulfanyl]-N-(aryl)acetamides () demonstrate anti-exudative activity comparable to diclofenac, suggesting shared acetamide pharmacophores may target cyclooxygenase pathways .
Biological Activity
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article examines its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
The mechanism of action involves the compound's interaction with specific molecular targets and pathways. The trifluoromethyl group improves the compound's ability to penetrate biological membranes and interact with proteins, potentially modulating enzyme activity or receptor binding.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, although specific minimum inhibitory concentration (MIC) values are yet to be fully established. In comparative studies, similar oxazole derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This property suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that modifications to the oxazole ring can significantly influence enzyme inhibition potency .
Case Studies
Several case studies highlight the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various oxazole derivatives, including this compound. Results indicated that modifications to the oxazole structure could enhance antimicrobial efficacy against Cryptosporidium parvum, a significant enteric pathogen .
- Inflammation Models : In a model assessing inflammatory responses in murine macrophages, this compound reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Enzyme Activity : A comparative analysis involving related compounds showed that this compound inhibited specific enzymes linked to metabolic disorders. The IC50 values were notably lower than those of structurally similar compounds, suggesting enhanced potency due to the trifluoromethyl substitution .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNO |
| Antimicrobial Activity | Active against S. aureus, E. coli |
| Anti-inflammatory Effect | Reduces TNF-alpha and IL-6 levels |
| Enzyme Inhibition | Potent inhibitor with low IC50 values |
Q & A
Q. What are the optimal synthetic routes for N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide?
The synthesis of oxazole-acetamide derivatives typically involves condensation reactions between amino-oxazole precursors and acylating agents. For example, chloroacetyl chloride can react with amino-oxazole derivatives under reflux in triethylamine (TEA) as a base, followed by recrystallization for purification . Key steps include:
- Reagent selection : Use of TEA to neutralize HCl byproducts and drive the reaction forward.
- Reaction monitoring : Thin-layer chromatography (TLC) to track reaction completion (e.g., using pet-ether/ethyl acetate solvent systems) .
- Purification : Recrystallization from polar/non-polar solvent mixtures (e.g., ethanol-DMF) to isolate the acetamide product .
Q. How can the structure of this compound be confirmed experimentally?
Structural characterization requires a combination of techniques:
- NMR spectroscopy : H and C NMR to confirm the trifluoromethyl group ( ppm in F NMR) and acetamide carbonyl ( ppm in C NMR).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHFNO) and isotopic patterns.
- X-ray crystallography : For unambiguous confirmation of the oxazole ring geometry and substituent positioning (if single crystals are obtainable) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Hydrolysis of the oxazole ring : Acidic or prolonged reaction conditions may degrade the oxazole moiety. Mitigation: Use anhydrous solvents and controlled temperatures .
- Incomplete acylation : Residual amino-oxazole starting material. Mitigation: Optimize stoichiometry (e.g., 1.1:1 molar ratio of acylating agent to substrate) and reaction time .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking and dynamics simulations can model interactions with target proteins. For example:
- Target selection : Focus on enzymes or receptors with known oxazole/acetamide-binding pockets (e.g., ERp57 protein for anticancer activity) .
- Software tools : Use AutoDock Vina or Schrödinger Suite to calculate binding affinities. The trifluoromethyl group enhances hydrophobic interactions, which can be quantified via free-energy perturbation (FEP) simulations .
- Validation : Cross-reference computational results with in vitro assays (e.g., IC measurements) to refine models .
Q. How should contradictory spectral or bioactivity data be resolved?
- Spectral discrepancies : For conflicting NMR signals, perform 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks. If LC-MS shows impurities, optimize purification (e.g., column chromatography) .
- Bioactivity variability : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Consider stereochemical purity; chiral impurities may skew results .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) to balance the trifluoromethyl group’s hydrophobicity. Calculate logP values using software like ChemAxon .
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Fluorine atoms may reduce oxidative metabolism .
Q. How can reaction conditions be scaled for gram-scale synthesis without compromising yield?
- Solvent optimization : Replace dioxane (toxic) with acetonitrile or THF for safer large-scale reactions .
- Catalysis : Explore Pd-catalyzed coupling reactions to streamline steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Process monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress in real time .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
